molecular formula C17H17BrN2O3S B2498821 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide CAS No. 317377-72-3

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide

Cat. No.: B2498821
CAS No.: 317377-72-3
M. Wt: 409.3
InChI Key: WNFPRCJAKLDWNJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide is a sulfone-containing pyrrolidine derivative characterized by a 4-bromophenyl sulfonyl group attached to the pyrrolidine ring and an N-phenyl carboxamide substituent. The molecular weight of closely related compounds ranges from 333.20 to 427.3 g/mol, depending on substituents .

Key structural features include:

  • N-phenyl substituent: Contributes to hydrophobicity and π-π interactions in biological systems.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPRCJAKLDWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate base.

    Coupling with pyrrolidine: The bromophenyl sulfonyl chloride is then reacted with N-phenyl-2-pyrrolidinecarboxamide under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological studies: It is used in studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups are key to its binding affinity and specificity. The compound may inhibit or activate certain pathways by binding to enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-[(4-Bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide with structurally related sulfones and pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Molecular Weight (g/mol) Biological/Functional Notes Reference
1-[(4-Bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide 4-Bromophenyl sulfonyl, N-phenyl ~420 (estimated) Hypothesized anti-inflammatory/antimicrobial activity (sulfone class)
1-[(4-Bromophenyl)sulfonyl]-N-(4-fluorophenyl)-2-pyrrolidinecarboxamide (317377-74-5) 4-Fluorophenyl instead of phenyl 427.3 Discontinued; fluorophenyl may alter pharmacokinetics
1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide (1097616-75-5) No N-phenyl group 333.20 Simpler structure; reduced hydrophobicity
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide (956240-11-2) 4-Chlorophenyl, 2-methoxyphenylmethyl ~440 (estimated) Chlorine’s smaller size may reduce halogen bonding vs. bromine
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide Benzoyl instead of sulfonyl ~400 (estimated) Benzoyl’s weaker electron-withdrawing effect vs. sulfonyl
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone ring, pyridine carboxamide ~420 (estimated) Thiazolidinone’s distinct bioactivity (e.g., antidiabetic)

Key Structural Differences and Implications

Halogen Substituents: The 4-bromophenyl group in the target compound offers stronger halogen bonding and greater lipophilicity compared to 4-chlorophenyl () or 4-fluorophenyl (). Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic pockets .

Sulfonyl vs. Benzoyl Groups :

  • The sulfonyl group () is a stronger electron-withdrawing moiety than benzoyl (), influencing the pyrrolidine ring’s electron density and reactivity. This may enhance binding to targets requiring charge stabilization.

The 2-methoxyphenylmethyl group () introduces steric bulk and hydrogen-bonding capacity, which may affect target selectivity.

Biological Activity

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide, also known by its CAS number 317377-72-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Bromophenyl Sulfonyl Chloride : This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate base.
  • Coupling with Pyrrolidine : The bromophenyl sulfonyl chloride is then reacted with N-phenyl-2-pyrrolidinecarboxamide under suitable conditions to yield the target compound.

Biological Activity

The biological activity of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide has been investigated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that derivatives with sulfonamide structures demonstrated promising antibacterial activity against various pathogens, including Staphylococcus aureus and Candida albicans. For instance, compounds with similar structural features showed minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/mL against tested microorganisms .

CompoundMIC (µg/mL)Target Organism
4f62.5Candida albicans
4g62.5Staphylococcus aureus
3a62.5Saccharomyces cerevisiae

Antioxidant Activity

In addition to antimicrobial properties, the compound has been evaluated for its antioxidant capacity. Studies have shown that similar sulfonamide derivatives exhibit significant antioxidant activity when compared to standard agents like butylhydroxytoluene (BHT) . The antioxidant properties are crucial for potential therapeutic applications in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The unique structural features of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide contribute to its biological activity. The presence of the bromophenyl and sulfonamide groups enhances interaction with biological targets, which may be responsible for its observed pharmacological effects. Molecular docking studies further elucidate the interaction modes of this compound with target proteins, suggesting a favorable binding profile that could lead to effective therapeutic agents .

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

  • Study on Pyrazole-Sulfonamides : A study reported on pyrazole derivatives that contained sulfonamide moieties exhibiting dual antimicrobial and antioxidant activities, emphasizing the importance of structural diversity in enhancing biological efficacy .
  • Evaluation of Piperidine Derivatives : Another investigation into piperidine derivatives highlighted their broad pharmacological potential, including anti-inflammatory and anticancer activities, which may be extrapolated to understand the potential of pyrrolidine-based compounds like 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide .

Q & A

Basic: What are the key synthetic pathways for 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves phase-transfer catalysis and subsequent hydrolysis. A validated route starts with cycloalkylation of intermediates like N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide under phase-transfer conditions, followed by hydrolysis with concentrated sulfuric acid to yield the racemic mixture .
Optimization strategies :

  • Catalyst selection : Lewis acids or bases (e.g., Na₂CO₃) can enhance reaction efficiency .
  • Temperature control : Reactions often require cooling (e.g., −5°C during sulfonylation steps) to suppress side products .
  • Solvent choice : Methanol is effective for crystallization, while water is used for acidification to pH 2 to precipitate products .

Basic: What analytical techniques confirm the molecular structure and purity of this compound?

Answer:
X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) with spherical samples (~0.28 mm) resolves bond angles (e.g., C7—S1—C9 = 90.87°) and validates stereochemistry .
Complementary methods :

  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • IR spectroscopy : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • HPLC-MS : Ensures purity (>95%) and detects polar byproducts .

Advanced: How can computational methods accelerate reaction design for this compound?

Answer:
Integrating quantum chemical calculations (e.g., density functional theory) with experimental data enables efficient reaction path searches. For instance, the ICReDD framework uses computational workflows to predict optimal catalysts, solvents, and transition states, reducing trial-and-error experimentation .
Methodological steps :

Simulate reaction pathways for sulfonylation and cyclization steps.

Validate predictions via small-scale experiments.

Refine computational models using experimental feedback (e.g., yield data) .

Advanced: What strategies resolve the racemic mixture formed during synthesis?

Answer:
The compound is synthesized as a racemic mixture (R/S enantiomers) . Enantiomeric separation methods include:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases.
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer.
  • Crystallization-induced asymmetric transformation : Seed crystals of a single enantiomer bias crystallization .

Advanced: How do sulfonylation reagents impact pyrrolidine ring substitution patterns?

Answer:
Reagent choice (e.g., 4-nitrobenzenesulfonyl chloride vs. toluenesulfonyl chloride) influences regioselectivity and electronic effects on the pyrrolidine ring. For example:

  • Electron-withdrawing groups (e.g., -NO₂) increase sulfonylation rates at the 2-position.
  • Steric hindrance from bulky reagents (e.g., mesitylenesulfonyl chloride) may shift substitution to the 5-position.
    Comparative studies using XRD and DFT calculations can map electronic effects .

Advanced: How to address contradictions in reported biological activity data for structural analogs?

Answer:
Discrepancies often arise from subtle structural variations (e.g., halogen substitution) or assay conditions. For example:

  • Replace the 4-bromophenyl group with 4-chlorophenyl to modulate lipophilicity and target binding .
  • Standardize assays (e.g., MIC for antimicrobial studies) to control variables like solvent (DMSO vs. water) .
  • Use docking simulations to rationalize activity differences against specific receptors .

Methodological: What purification techniques isolate high-purity samples?

Answer:

  • Recrystallization : Methanol/water mixtures yield high-purity crystals by removing polar impurities .
  • Column chromatography : Silica gel with ethyl acetate:hexane (3:7) separates non-polar byproducts.
  • Acid-base extraction : Adjust pH to 2 during hydrolysis to precipitate the product .

Advanced: Can this compound serve as a precursor for targeted drug delivery systems?

Answer:
The sulfonamide and carboxamide groups enable functionalization for drug conjugation. For example:

  • Attach polyethylene glycol (PEG) via the sulfonyl group to enhance solubility.
  • Link anticancer agents (e.g., doxorubicin) through the pyrrolidine nitrogen for pH-sensitive release .
    Validate stability and release kinetics using HPLC and in vitro cell assays .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handle brominated intermediates in fume hoods to avoid inhalation.
  • Use personal protective equipment (PPE) when working with concentrated H₂SO₄ .
  • Neutralize acidic waste with NaHCO₃ before disposal.

Advanced: How to scale up synthesis without compromising enantiomeric purity?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for consistent chiral control.
  • Process analytical technology (PAT) : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
  • Design of experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) using response surface methodology .

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